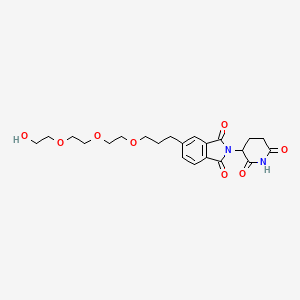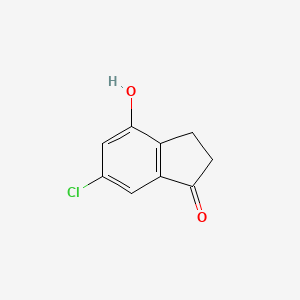
2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety connected via a tetrahydropyran-2-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized and subsequently difluorinated using reagents such as diethylaminosulfur trifluoride.
Attachment of the Aniline Moiety: The difluoropyrrolidine intermediate is then reacted with an aniline derivative under conditions that facilitate nucleophilic substitution.
Introduction of the Tetrahydropyran-2-yloxy Group: The final step involves the protection of the aniline nitrogen with a tetrahydropyran-2-yloxy group, typically using tetrahydropyranyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aniline and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted anilines.
科学的研究の応用
2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Chemistry: Employed in the synthesis of advanced materials and polymers due to its unique structural properties.
作用機序
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety is known to enhance binding affinity and specificity, while the tetrahydropyran-2-yloxy group provides stability and solubility. These interactions can modulate biological pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
2-(3,3-Difluoropyrrolidin-1-yl)-4-methoxyaniline: Similar structure but with a methoxy group instead of tetrahydropyran-2-yloxy.
2-(3,3-Difluoropyrrolidin-1-yl)-4-hydroxyaniline: Contains a hydroxy group instead of tetrahydropyran-2-yloxy.
Uniqueness
2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is unique due to the presence of the tetrahydropyran-2-yloxy group, which imparts distinct physicochemical properties, such as increased solubility and stability, making it a valuable compound for various applications.
特性
分子式 |
C15H20F2N2O2 |
|---|---|
分子量 |
298.33 g/mol |
IUPAC名 |
2-(3,3-difluoropyrrolidin-1-yl)-4-(oxan-2-yloxy)aniline |
InChI |
InChI=1S/C15H20F2N2O2/c16-15(17)6-7-19(10-15)13-9-11(4-5-12(13)18)21-14-3-1-2-8-20-14/h4-5,9,14H,1-3,6-8,10,18H2 |
InChIキー |
VJODXYQIZBQEHV-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)N)N3CCC(C3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)

![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)





amine](/img/structure/B14768872.png)


